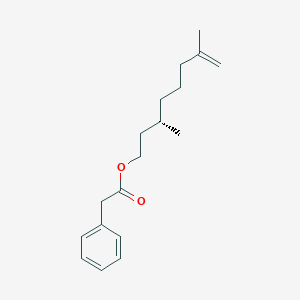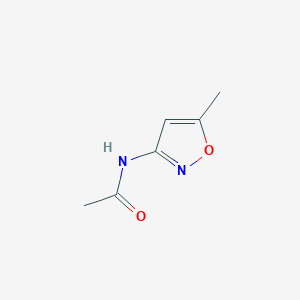
N-(5-methylisoxazol-3-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). This synthesis process highlights the compound's versatility in generating derivatives with varying biological activities.
Molecular Structure Analysis
While specific studies on the molecular structure analysis of N-(5-methylisoxazol-3-yl)acetamide itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity. For instance, the synthesis and crystal structure analysis of related compounds, such as (5-amino-4-carboxamidoimidazol-1-yl) acetamide, offer valuable insights into the molecular conformation and stability afforded by intramolecular hydrogen bonding (Banerjee, Roychowdhury, Yamane, Ray, & Pathak, 1991).
Chemical Reactions and Properties
The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound's susceptibility to oxidation at specific sites leading to the formation of diverse products (Adolphe-Pierre et al., 1998). These studies shed light on the compound's functional groups' reactivity, paving the way for further chemical modifications.
Physical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction, revealing how intermolecular interactions, such as hydrogen bonding, influence their structural parameters (Kimura & Aoki, 1953). This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.
Chemical Properties Analysis
The chemical properties of N-(5-methylisoxazol-3-yl)acetamide, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties, crucial for predicting their behavior in biological systems and chemical reactions (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Crystallography .
Summary of the Application
The compound N-(5-methylisoxazol-3-yl)malonamide is used to understand the supramolecular structure and the crystallization mechanism . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .
Methods of Application or Experimental Procedures
Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the researchers to propose crystallization mechanisms .
Results or Outcomes
The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .
Synthesis and Antimicrobial Evaluation of Isoxazole-Substituted 1,3,4-Oxadiazoles
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were synthesized and evaluated for their in vitro antimicrobial activity against representative bacterial and fungal strains .
Methods of Application or Experimental Procedures
The compounds were synthesized from readily available materials . The compounds were then screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .
Results or Outcomes
Compounds 5b, 5d, and 5f exhibit good activity .
Antifibrinolytic Activity
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
A new series of Sulfamethoxazole derivatives, including N-(5-methylisoxazol-3-yl)acetamide, was prepared and examined for antifibrinolytic activities.
Methods of Application or Experimental Procedures
The compound was synthesized and then tested for its antifibrinolytic activity.
Results or Outcomes
The specific results of this study are not provided in the source.
Infrared Spectroscopy
Specific Scientific Field
This application falls under the field of Spectroscopy .
Summary of the Application
The compound N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide was analyzed using infrared spectroscopy .
Methods of Application or Experimental Procedures
The IR spectrum of the compound shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of 1,3,4-oxadiazole ring .
Results or Outcomes
The 1H NMR spectrum of the compound does not exhibit signals due to the CH=N proton, and the NH protons of the hydrazone, which are present in its precursor at δ 7.93, 8.16, 11.49 and 11.55, confirming the oxadiazole ring formation .
Orientations Futures
The central carbon in N-(5-methylisoxazol-3-yl)acetamide allows a flexible adaptation that leads to the formation of three distinct forms . This suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This opens up new avenues for future research in the development of pharmacologically active compounds.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZUESBPHQWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337100 | |
| Record name | N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)acetamide | |
CAS RN |
13223-74-0 | |
| Record name | N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



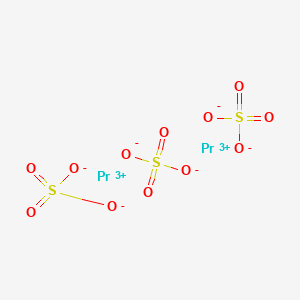

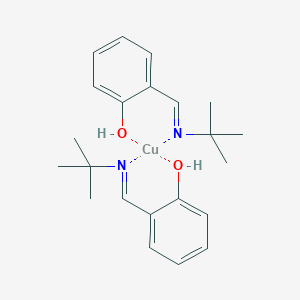
![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)


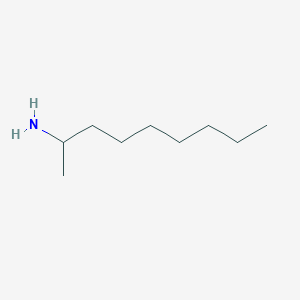
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
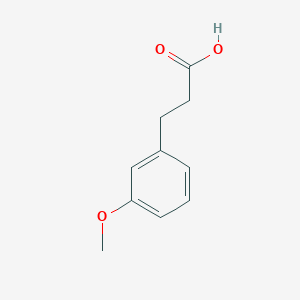
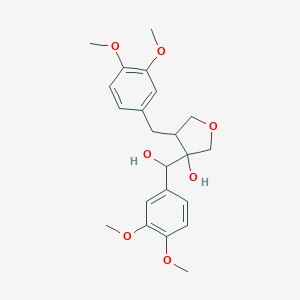
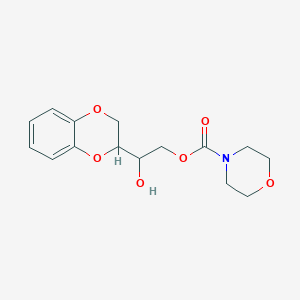
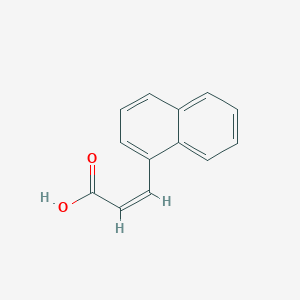
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
